3-(4-chloro-1H-indol-1-yl)propanoic acid

Übersicht

Beschreibung

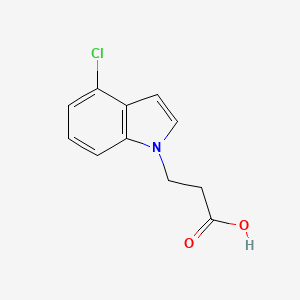

3-(4-Chloro-1H-indol-1-yl)propanoic acid is a synthetic indole derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol (CAS: 18108-88-8) . Its structure consists of an indole core substituted with a chlorine atom at the 4-position and a three-carbon propanoic acid chain at the 1-position. This compound is of interest in medicinal chemistry due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which share the indole-propanoic acid scaffold .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroindole, which can be synthesized from commercially available aniline derivatives through a series of reactions including nitration, reduction, and cyclization.

Formation of Indole Derivative: The 4-chloroindole is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the desired product. Common reagents used in this step include acetic acid, hydrochloric acid, or sodium hydroxide.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to handle the synthesis steps efficiently.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

Automated Purification: Employing automated systems for purification to ensure consistency and high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

3-(4-chloro-1H-indol-1-yl)propanoic acid serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. For instance, IC50 values have been reported as low as 0.69 μM, showcasing its potential as an anticancer agent .

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 0.69 |

| Related Indole Derivative | HeLa | 11 |

Agricultural Chemistry

The compound is being investigated for its potential use in agricultural applications, particularly as a growth regulator or pesticide. Its ability to modulate plant growth responses can be linked to its interaction with plant hormones.

Research Insights :

Studies have shown that indole derivatives can influence root and shoot development in plants, indicating their role in agricultural biotechnology .

Mechanistic Studies

Mechanistic studies involving this compound focus on its binding affinities to biological targets, including enzymes and receptors. Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Example Study :

A study highlighted the compound's interaction with histone deacetylases (HDACs), suggesting its potential as an HDAC inhibitor, which is relevant in cancer therapy .

Case Study 1: Anticancer Efficacy

In a comparative study on the biological activity of indole derivatives, this compound demonstrated superior anticancer properties compared to other related compounds. The study utilized molecular docking techniques to predict binding interactions with target proteins involved in cancer progression .

Case Study 2: Pharmacokinetics and Safety

A pharmacokinetic evaluation revealed that the compound exhibits favorable absorption and distribution profiles in vivo, with minimal toxicity observed in animal models. This suggests its viability for further development as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-(4-chloro-1H-indol-1-yl)propanoic acid with analogous indole derivatives, focusing on structural variations, physicochemical properties, and biological implications.

Key Observations:

Substituent Position Matters: The 4-Cl vs. 5-Cl isomers ( vs. 12) demonstrate how halogen positioning affects electronic distribution. The 4-Cl derivative may exhibit stronger hydrogen-bonding interactions with COX enzymes due to proximity to the indole nitrogen.

Chain Length and Functional Groups: Propanoic acid (C3) vs. acetic acid (C2) chains () influence solubility and binding. The longer chain in the target compound may improve interactions with hydrophobic pockets in enzymes. Amino acid derivatives () introduce zwitterionic properties, affecting bioavailability and transport.

Bulk and Complexity :

- Benzoyl- and methoxy-substituted analogs () show higher molecular weights (>350 g/mol), which may limit blood-brain barrier penetration but enhance target specificity.

Research Findings and Pharmacological Insights

Anti-Inflammatory Potential: The target compound’s structural similarity to indomethacin analogs () suggests COX enzyme inhibition as a primary mechanism. Indomethacin derivatives with chlorinated indole cores exhibit IC₅₀ values in the nanomolar range for COX-1 . The propanoic acid chain is critical for binding to the COX active site, as seen in NSAIDs like ibuprofen and naproxen.

Synthetic Feasibility: Synthesis of this compound derivatives typically involves Friedel-Crafts acylation or Suzuki coupling (), with yields ranging from 69% to 80% under optimized conditions.

Halogen Effects :

- Bromine substitution () increases van der Waals interactions but may reduce metabolic stability due to slower oxidative degradation compared to chlorine.

Biologische Aktivität

3-(4-chloro-1H-indol-1-yl)propanoic acid is a synthetic compound belonging to the indole family, characterized by a propanoic acid moiety attached to a chlorinated indole ring. Its unique structure contributes to its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H10ClNO2

- Molecular Weight : 223.65 g/mol

- Structure : The presence of the 4-chloro substitution on the indole ring enhances its biological interactions and reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication and modulating immune responses.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

The biological effects of this compound are mediated through various molecular mechanisms:

- Receptor Interaction : The compound binds to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It interacts with enzymes involved in key metabolic processes, potentially altering their activity.

- Gene Expression Regulation : This compound can affect the transcription of genes associated with inflammation and cell proliferation.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound against various viral strains. Results demonstrated that the compound significantly inhibited viral replication in vitro, particularly against influenza viruses. The mechanism involved interference with viral entry and replication processes.

Case Study 2: Anticancer Efficacy

In another study, the compound was tested on several cancer cell lines, including breast and colon cancer. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to the induction of apoptosis via activation of caspase pathways.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Structural Comparisons with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H10ClNO2 | Contains a single chlorine atom |

| 5-(4-chlorophenyl)-2-methylindole | C15H14ClN | Aromatic substitution instead of propanoic acid |

| 4,6-Dichloroindole | C8H5Cl2N | Focused on antimicrobial properties |

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 3-(4-chloro-1H-indol-1-yl)propanoic acid, and what purification methods are recommended?

Methodological Answer: A common approach involves coupling 4-chloroindole with a propanoic acid derivative via nucleophilic substitution or acid-catalyzed alkylation. For example, refluxing with sodium acetate in acetic acid facilitates indole ring activation, as seen in analogous syntheses of 3-formyl-indole derivatives . Purification typically involves recrystallization (e.g., from acetic acid) or column chromatography using silica gel and a gradient of ethyl acetate/hexane. HPLC (≥95% purity) is recommended for final validation, especially for biological assays .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer: Combine spectroscopic techniques:

- FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches .

- ¹H-NMR to confirm substitution patterns: aromatic protons (δ 7.2–7.6 ppm for indole), propanoic acid side-chain protons (δ 2.5–3.5 ppm), and absence of undesired byproducts (e.g., methylene bridges) .

- Mass spectrometry (ESI or EI) to validate molecular weight (e.g., m/z ~253.7 for [M+H]⁺) .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data (e.g., unexpected shifts in NMR) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from tautomerism (e.g., indole NH vs. keto-enol forms) or residual solvents. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria.

- 2D-COSY/HMBC to map proton-proton and long-range C–H correlations, clarifying substituent positions .

- X-ray crystallography for definitive regiochemical confirmation, particularly if synthetic intermediates crystallize .

Q. Q4. What experimental design considerations are critical for evaluating the compound’s bioactivity (e.g., antiproliferative effects) in cancer cell lines?

Methodological Answer:

- Cell line selection : Use panels with diverse histology (e.g., breast MDA-MB-231, colon HCT-116) to assess specificity .

- Dose-response curves : Test concentrations from 1 nM–100 µM, with 48–72 hr exposure. Include controls (e.g., cisplatin for cytotoxicity).

- Mechanistic assays : Follow up with apoptosis markers (Annexin V/PI) or cell cycle analysis (flow cytometry). Note that impurities (e.g., <95% purity) may skew results; validate compound integrity via HPLC pre-assay .

Q. Q5. How can synthetic yields be optimized for large-scale production without compromising purity?

Methodological Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions.

- Solvent optimization : Replace acetic acid with TFA in some steps to enhance reaction rates .

- Process monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progression and minimize over-reaction.

- Scale-up recrystallization : Employ mixed solvents (e.g., ethanol/water) for efficient crystal growth and impurity exclusion .

Q. Data Interpretation & Troubleshooting

Q. Q6. How should researchers address discrepancies in reported biological activity (e.g., IC50 variability across studies)?

Methodological Answer: Potential causes include:

- Assay conditions : Differences in serum concentration, incubation time, or cell passage number. Standardize protocols using CLSI guidelines.

- Compound stability : Test degradation via LC-MS after reconstitution (e.g., DMSO stock stability at −20°C vs. 4°C).

- Batch variability : Compare multiple synthetic batches using HPLC and bioactivity assays .

Q. Q7. What strategies are effective for analyzing metabolic stability or in vitro ADME properties of this compound?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. Structural Modification & SAR Studies

Q. Q8. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with halogen substitutions (e.g., 4-bromo vs. 4-chloro) or indole N-alkylation to probe steric/electronic effects .

- Side-chain variations : Replace propanoic acid with acetic acid or ester derivatives to assess carboxylate role in bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, H-bond donors) with activity data .

Eigenschaften

IUPAC Name |

3-(4-chloroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-2-1-3-10-8(9)4-6-13(10)7-5-11(14)15/h1-4,6H,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKDUTBKUKUDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCC(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293153 | |

| Record name | 4-Chloro-1H-indole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-88-8 | |

| Record name | 4-Chloro-1H-indole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18108-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.